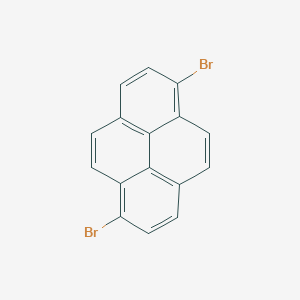

1,6-二溴芘

描述

科学研究应用

有机电子学

1,6-二溴芘: 被用于有机电子学领域,特别是在有机发光二极管 (OLED) 的开发中 . 它能够进行各种取代和偶联反应,使其成为合成构成 OLEDs 中活性层的复杂有机分子的宝贵前体,从而提高其效率和颜色纯度。

有机场效应晶体管 (OFETs)

在 OFETs 的生产中,1,6-二溴芘 作为合成半导体材料的中间体 . 溴原子允许进一步的官能化,从而能够调节对高性能 OFETs 至关重要的电子特性。

太阳能电池

该化合物的光物理性质在太阳能电池的设计中得到利用1,6-二溴芘 可用于合成材料,从而提高光伏器件的光吸收和电荷传输 .

纳米石墨烯的合成

纳米石墨烯是具有独特电子特性的石墨烯片段,可以使用1,6-二溴芘 作为构建块来合成。 这种应用对材料科学意义重大,纳米石墨烯因其导电性能而被使用 .

金属离子捕获

1,6-二溴芘: 衍生物在捕获金属离子方面显示出潜力,这对环境修复和资源回收至关重要。 分子上的溴化位点为与各种金属结合提供了反应中心 .

碘吸附

从1,6-二溴芘 衍生的共轭共聚物表现出非凡的碘吸附能力。 这种应用与碘的储存和封存特别相关,这在医疗和工业领域都有影响 .

生物成像探针

芘衍生物,包括1,6-二溴芘,因其荧光特性而被用作生物成像探针。 它们可用于标记生物分子或细胞,促进对生物过程的研究 .

激光技术

1,6-二溴芘 的光学特性使其适用于激光器。 它可以掺入激光染料中,在那里它影响激光的发射波长和效率 .

作用机制

Target of Action

1,6-Dibromopyrene is a highly reactive and toxic aromatic compound that is utilized in organic synthesis and materials science . It plays a crucial role in the creation of conjugated copolymers with exceptional iodine adsorption capabilities and metal ion capture potential . Additionally, it is essential in the controlled synthesis of parallel graphene nanoribbons with distinct edges and widths .

Mode of Action

1,6-Dibromopyrene interacts with its targets through various reactions, such as substitution and coupling reactions . This makes it valuable for the creation of complex organic molecules and functional materials . For instance, it is synthesized through a palladium-catalyzed [3+2] cycloaddition polymerization with dialkynyl thiophene derivatives .

Biochemical Pathways

The biochemical pathways affected by 1,6-Dibromopyrene involve the creation of conjugated copolymers, TPP1-3 . These copolymers exhibit excellent yields and high purity . Notably, TPP1-3 demonstrate remarkable iodine adsorption capabilities, with a capacity of up to 3900 mg g-1, and follow a pseudo-second-order kinetic model for adsorption . Moreover, these copolymers show promise in capturing nickel ions from water, with a maximum equilibrium adsorption capacity of 48.5 mg g-1 .

Pharmacokinetics

It is known that the compound has a high melting point and low solubility in water . . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of 1,6-Dibromopyrene’s action are primarily seen in its role in the creation of conjugated copolymers . These copolymers have exceptional iodine adsorption capabilities and metal ion capture potential . Additionally, one of the copolymers, TPP3, displays efficient recyclability, maintaining its iodine uptake abilities even after multiple adsorption-desorption cycles .

Action Environment

The action of 1,6-Dibromopyrene can be influenced by environmental factors. Furthermore, due to its toxicity and reactivity, exposure to 1,6-Dibromopyrene can have adverse effects on organisms and ecosystems . Therefore, careful handling and proper disposal are required to prevent health risks and environmental contamination .

生化分析

Biochemical Properties

1,6-Dibromopyrene plays a crucial role in the creation of conjugated copolymers through a palladium-catalyzed [3+2] cycloaddition polymerization with dialkynyl thiophene derivatives . These copolymers exhibit excellent yields and high purity . Notably, they demonstrate remarkable iodine adsorption capabilities and show promise in capturing nickel ions from water .

Cellular Effects

Given its reactivity and toxicity, exposure to 1,6-Dibromopyrene can potentially have adverse effects on organisms and ecosystems .

Molecular Mechanism

The molecular mechanism of 1,6-Dibromopyrene primarily involves its ability to undergo various reactions, such as substitution and coupling reactions . This makes it valuable for the creation of complex organic molecules and functional materials .

Transport and Distribution

Given its limited solubility in water, it may have limited dispersibility in aqueous environments .

Subcellular Localization

Given its chemical properties, it may exist as a solid within the cell due to its high melting point and low solubility in water .

准备方法

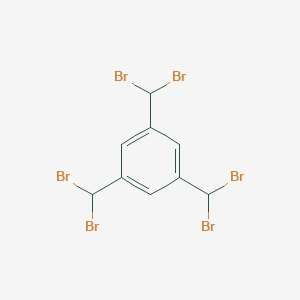

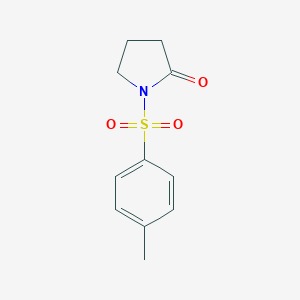

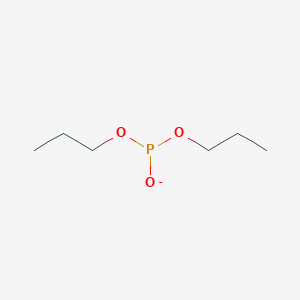

Synthetic Routes and Reaction Conditions

1,6-Dibromopyrene can be synthesized through several methods. One classical method involves the bromination of pyrene using bromine in carbon tetrachloride as a solvent. The reaction is carried out under a nitrogen atmosphere, and the product is purified by recrystallization from toluene . Another method employs dibromohydantoin as the brominating agent, which avoids the use of liquid bromine and its associated hazards .

Industrial Production Methods

The industrial production of 1,6-Dibromopyrene typically follows the method using dibromohydantoin due to its mild reaction conditions, high yield, and convenience in industrial settings . This method involves dissolving pyrene in an organic solvent, adding dibromohydantoin, and then filtering and recrystallizing the obtained solid to yield pure 1,6-Dibromopyrene .

化学反应分析

1,6-Dibromopyrene undergoes various chemical reactions, including:

属性

IUPAC Name |

1,6-dibromopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCJYPMNBNNCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182247 | |

| Record name | Pyrene, 1,6-Dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27973-29-1 | |

| Record name | Pyrene, 1,6-Dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027973291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 1,6-Dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Dibromopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

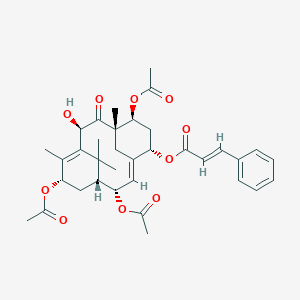

![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)